molecular formula C8H10N2S B1269953 1-(3-Methylphenyl)-2-thiourea CAS No. 621-40-9

1-(3-Methylphenyl)-2-thiourea

Cat. No. B1269953
CAS RN: 621-40-9
M. Wt: 166.25 g/mol
InChI Key: JODPVHLKQIOIIW-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)-2-thiourea (MPTU) is an organosulfur compound with a wide range of applications in scientific research. It is a versatile compound that can be used in various experiments to study the biochemical and physiological effects of a variety of substances. MPTU is a low molecular weight compound with a molecular formula of C7H10N2S and a molecular weight of 154.23 g/mol. It is a white crystalline solid with a melting point of 117-119°C and a boiling point of 226-228°C.

Scientific Research Applications

Urease Inhibitors

Thiourea derivatives, including (3-Methylphenyl)thiourea, have been studied for their potential as potent urease inhibitors . Urease is an enzyme responsible for various health issues in humans, such as catheter encrustation, encephalopathy, peptic ulcers, hepatic coma, kidney stone formation, and more . The thiourea skeleton plays a vital role in pharmaceutical chemistry, particularly in the development of novel urease inhibitors .

Biological Applications

Thiourea derivatives have diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties . The structure and activity of these derivatives have been the focus of research in the field of organic synthesis .

Ionophores for Ion Selective Electrodes

(3-Methylphenyl)thiourea derivatives have been studied for their conformational and structural properties, which are responsible for their behavior as ionophores for ion selective electrodes . These electrodes are used in various fields, including environmental monitoring, clinical analysis, and industrial process control .

Chemosensors for Anion Recognition

Thiourea derivatives can act as chemosensors for selective and sensitive naked-eye recognition of anions . This application is particularly useful in environmental monitoring and clinical diagnostics .

Organic Synthesis

Thiourea and its derivatives, including (3-Methylphenyl)thiourea, are used as intermediates in organic synthesis reactions . Their versatility makes them incredibly useful in the synthesis of various organic compounds .

Commercial Products

Thiourea is used in many commercial products such as photographic films, dyes, elastomers, plastics, and textiles . The properties of thiourea derivatives, including (3-Methylphenyl)thiourea, contribute to their effectiveness in these applications .

properties

IUPAC Name

(3-methylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2S/c1-6-3-2-4-7(5-6)10-8(9)11/h2-5H,1H3,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JODPVHLKQIOIIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60211150
Record name Thiourea, (3-methylphenyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60211150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methylphenyl)thiourea

CAS RN

621-40-9
Record name (3-Methylphenyl)thiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=621-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urea, 2-thio-1-m-tolyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621409
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiourea, (3-methylphenyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60211150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name m-tolyl-2-thiourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.716
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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